Crystal Structure Planarity: Bromophenyl vs. Fluorophenyl
Single-crystal X-ray diffraction reveals that 2-(4-bromophenyl)quinoxaline adopts a near-coplanar conformation with a dihedral angle between the benzene and quinoxaline rings of only 2.1 (2)°, with the bromine atom lying in the plane of the substituent benzene ring (r.m.s. deviation 0.0271 Å) [1]. In contrast, the 4-fluoro analog exhibits a dihedral angle of 22.2 (3)°—a tenfold greater twist that disrupts π-conjugation across the biphenyl-like system and weakens aromatic π–π stacking (minimum centroid–centroid separation 3.995 Å in the fluoro derivative) [2]. This conformational divergence, determined under comparable crystallographic conditions (T = 153 K for Br, T = 113 K for F), has direct implications for molecular recognition in biological targets and for solid-state material properties.
Comparator: 22.2° (F)
Difference: ~20.1° greater twist
| Evidence Dimension | Dihedral angle between benzene and quinoxaline rings (degree of planarity) |
|---|---|
| Target Compound Data | Dihedral angle = 2.1 (2)°; r.m.s. deviation = 0.0285 (3) Å (T = 153 K) |
| Comparator Or Baseline | 2-(4-Fluorophenyl)quinoxaline: Dihedral angle = 22.2 (3)° (T = 113 K) |
| Quantified Difference | 20.1° greater twist for fluoro analog (approximately 10× the dihedral angle of the bromo compound) |
| Conditions | Single-crystal X-ray diffraction; Mo Kα radiation; both structures solved and refined with SHELX97 |
Why This Matters
Planarity governs π-stacking, intercalation potential, and target binding geometry—researchers selecting a 2-arylquinoxaline scaffold for drug design or materials chemistry cannot assume conformational equivalence across halogen substituents.
- [1] Wang Z-J, Jia W-M, Yao H-G, Qiu H, Wang W. 2-(4-Bromophenyl)quinoxaline. Acta Crystallographica Section E. 2010;66(Pt 6):o1380. doi:10.1107/S160053681001723X View Source
- [2] Wang Z-J, Jia W-M, Yao H-G, Qiu H, Wang W. 2-(4-Fluorophenyl)quinoxaline. Acta Crystallographica Section E. 2012;68(Pt 5):o1391. doi:10.1107/S1600536812017771 View Source
